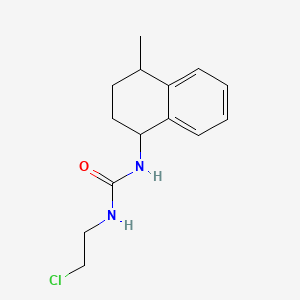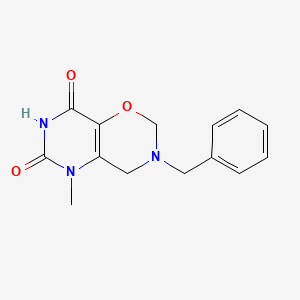
3-Benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “W7PYZ2JZU3” is known as 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione. It is a heterocyclic compound with a molecular formula of C14H15N3O3. This compound is characterized by its unique structure, which includes a pyrimido-oxazine ring system, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate to form an intermediate, which then undergoes cyclization with urea under acidic conditions to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione can be compared with other heterocyclic compounds such as:
- 3-benzyl-5-methyl-2H-pyrimidin-4-one
- 3-benzyl-5-methyl-2H-oxazine-4-one
Uniqueness
What sets this compound apart is its unique pyrimido-oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
13922-59-3 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-benzyl-5-methyl-2,4-dihydropyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C14H15N3O3/c1-16-11-8-17(7-10-5-3-2-4-6-10)9-20-12(11)13(18)15-14(16)19/h2-6H,7-9H2,1H3,(H,15,18,19) |
Clé InChI |
ZQZIGZNGQHBUIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)OCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
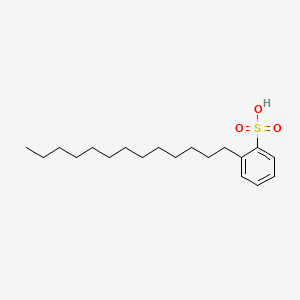
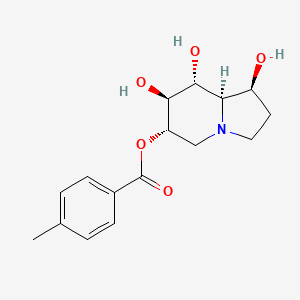

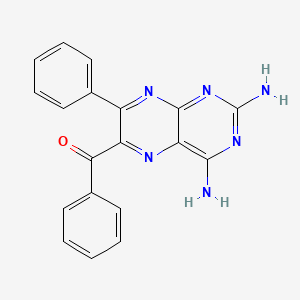

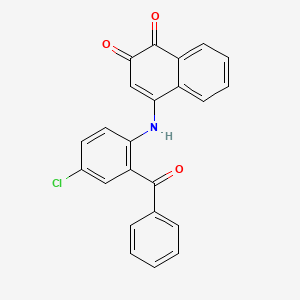

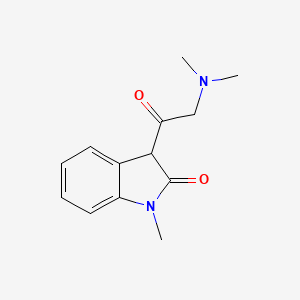
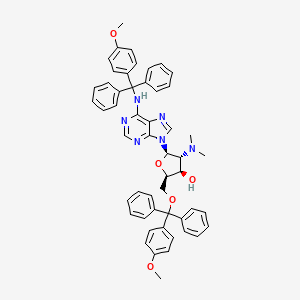

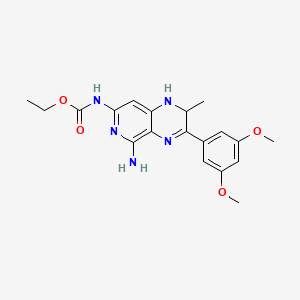
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
